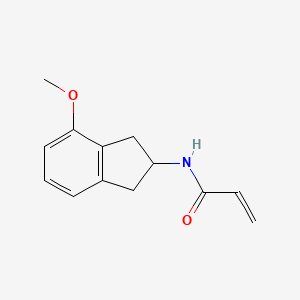![molecular formula C11H17N5O B2470845 3-甲基-1-[1-(嘧啶-2-基)哌啶-4-基]脲 CAS No. 2059102-17-7](/img/structure/B2470845.png)
3-甲基-1-[1-(嘧啶-2-基)哌啶-4-基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrimidine ring attached to a piperidine moiety, which is further linked to a urea group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
科学研究应用
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemical intermediates and products.
作用机制
Target of Action
The primary target of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is the soluble epoxide hydrolase (sEH) enzyme . This enzyme facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound interacts with its target, the sEH enzyme, by acting as an inhibitor . It shows varying degrees of selectivity towards the sEH enzymes . Particularly, compounds similar to 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea have displayed potent sEH inhibitory activity .
Biochemical Pathways
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea affects the metabolism of epoxides , such as fatty acid epoxides . This can lead to a reduction in blood pressure elevation and inflammatory roles .
Pharmacokinetics
Similar compounds have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the compound’s effect on the metabolism of epoxides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea typically involves the reaction of 1-(pyrimidin-2-yl)piperidine with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-(pyrimidin-2-yl)piperidine and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 1-(pyrimidin-2-yl)piperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反应分析
Types of Reactions
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of new urea derivatives with different functional groups.
相似化合物的比较
Similar Compounds
1-(pyrimidin-2-yl)piperidine: A precursor in the synthesis of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea.
Methyl isocyanate: Another precursor used in the synthesis.
Other Urea Derivatives: Compounds with similar urea functional groups but different substituents on the piperidine or pyrimidine rings.
Uniqueness
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is unique due to its specific combination of a pyrimidine ring, piperidine moiety, and urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-methyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-12-11(17)15-9-3-7-16(8-4-9)10-13-5-2-6-14-10/h2,5-6,9H,3-4,7-8H2,1H3,(H2,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJNUMUCARIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
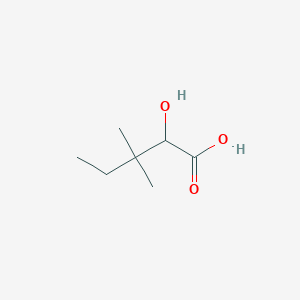
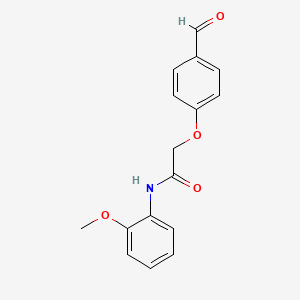
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2470768.png)
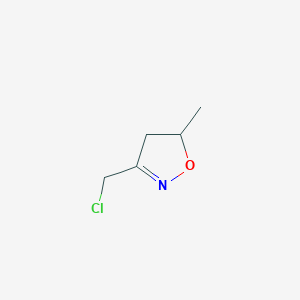
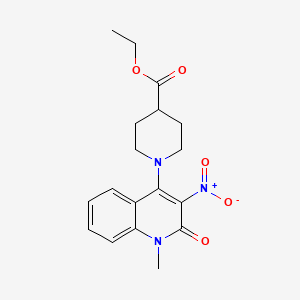

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2470774.png)
![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)
![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)
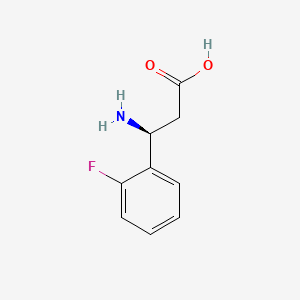
![2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2470783.png)
